

An In-depth Technical Guide to 3-Amino-4-methoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzaldehyde

Cat. No.: B1283374

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CAS Number: 351003-10-6

This technical guide provides a comprehensive overview of **3-Amino-4-methoxybenzaldehyde**, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, details a common synthetic route with an experimental protocol, and explores its applications, particularly in the synthesis of Schiff bases.

Chemical and Physical Properties

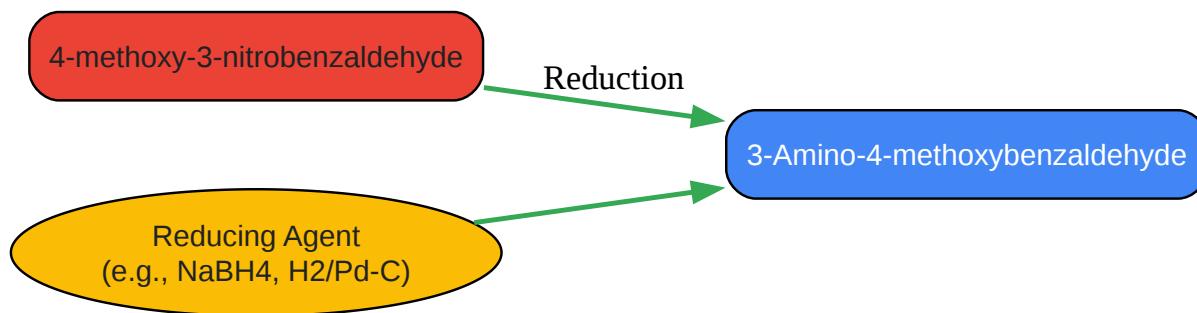
3-Amino-4-methoxybenzaldehyde is an aromatic compound with both an amine and an aldehyde functional group.^[1] These reactive sites make it a versatile building block in organic synthesis. While extensive experimental data is not readily available in the public domain, computed properties provide valuable insights into its characteristics.

Table 1: Chemical and Physical Properties of **3-Amino-4-methoxybenzaldehyde**

Property	Value	Source
CAS Number	351003-10-6	[1]
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
IUPAC Name	3-amino-4-methoxybenzaldehyde	[1]
XLogP3	0.7	[1]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	52.3 Å ²	[1] [2]

Synthesis

A common and logical synthetic pathway to **3-Amino-4-methoxybenzaldehyde** involves the reduction of its nitro precursor, 4-methoxy-3-nitrobenzaldehyde.[\[3\]](#) This transformation is a standard procedure in organic chemistry.



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A typical synthetic route to **3-Amino-4-methoxybenzaldehyde**.

Experimental Protocol: Reduction of 4-methoxy-3-nitrobenzaldehyde

The following is a representative experimental protocol for the reduction of a nitrobenzaldehyde to an aminobenzaldehyde, adapted from established chemical literature.^[4] This specific protocol would need to be optimized for the synthesis of **3-Amino-4-methoxybenzaldehyde**.

Materials:

- 4-methoxy-3-nitrobenzaldehyde
- Sodium borohydride (NaBH_4) or Palladium on carbon (Pd-C) and a hydrogen source
- An appropriate solvent (e.g., methanol, ethanol, or ethyl acetate)
- Deionized water
- Drying agent (e.g., anhydrous sodium sulfate)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution: Dissolve 4-methoxy-3-nitrobenzaldehyde in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
- Addition of Reducing Agent:
 - For Sodium Borohydride: Cool the solution in an ice bath and slowly add sodium borohydride in portions.

- For Catalytic Hydrogenation: Add a catalytic amount of 10% Pd-C to the solution.
- Reaction:
 - For Sodium Borohydride: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
 - For Catalytic Hydrogenation: Place the flask under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously until the starting material is consumed.
- Work-up:
 - For Sodium Borohydride: Quench the reaction by the slow addition of water.
 - For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Washing: Wash the combined organic layers with brine.
- Drying: Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude **3-Amino-4-methoxybenzaldehyde** by recrystallization or column chromatography.

Table 2: Representative Reaction Parameters

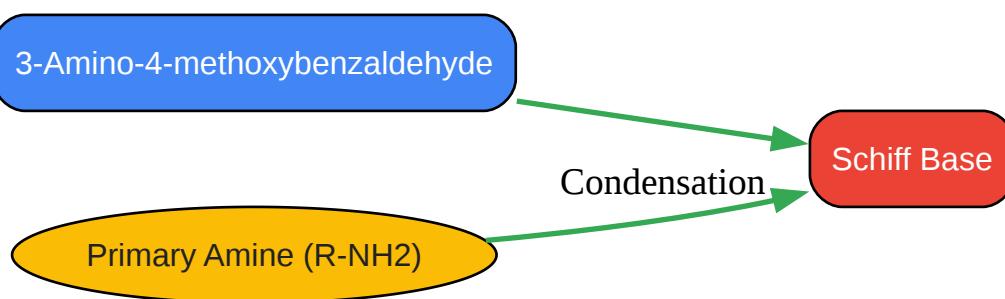
Parameter	Condition
Reactant	4-methoxy-3-nitrobenzaldehyde
Reducing Agent	Sodium Borohydride or H ₂ /Pd-C
Solvent	Methanol, Ethanol, or Ethyl Acetate
Temperature	0°C to Room Temperature
Reaction Time	Varies (monitor by TLC)

Applications in Drug Development and Organic Synthesis

While specific drug candidates originating from **3-Amino-4-methoxybenzaldehyde** are not widely reported, its structural motifs are present in various biologically active molecules. Its primary utility lies in its role as a versatile intermediate.^[5] The amino and aldehyde groups allow for the construction of more complex molecular architectures, particularly through the formation of Schiff bases.

Schiff Base Synthesis

Schiff bases, compounds containing a carbon-nitrogen double bond, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.^{[6][7][8]} **3-Amino-4-methoxybenzaldehyde** can react with various primary amines to form a diverse library of Schiff base derivatives.



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General scheme for Schiff base synthesis.

Experimental Protocol: General Schiff Base Synthesis

The following is a general procedure for the synthesis of a Schiff base from an aldehyde and a primary amine, which can be adapted for **3-Amino-4-methoxybenzaldehyde**.^[9]

Materials:

- **3-Amino-4-methoxybenzaldehyde**
- A primary amine (e.g., aniline or a substituted aniline)
- Ethanol or methanol
- Glacial acetic acid (catalytic amount)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar

Procedure:

- **Dissolution:** Dissolve equimolar amounts of **3-Amino-4-methoxybenzaldehyde** and the primary amine in ethanol or methanol in a round-bottom flask.
- **Catalyst Addition:** Add a few drops of glacial acetic acid to the mixture.
- **Reaction:** Reflux the reaction mixture for several hours, monitoring the progress by TLC.
- **Isolation:** Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
- **Purification:** Collect the solid product by filtration, wash with cold ethanol, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Table 3: Representative Reagents for Schiff Base Synthesis

Reactant 1	Reactant 2 (Example Primary Amines)
3-Amino-4-methoxybenzaldehyde	Aniline
p-Toluidine	
4-Fluoroaniline	
Aminobenzoic acid	

Conclusion

3-Amino-4-methoxybenzaldehyde is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel Schiff bases and other complex molecules relevant to drug discovery. While detailed experimental data for this specific compound is limited, its synthesis and reactivity can be inferred from established chemical principles and the behavior of closely related analogues. This guide provides a foundational understanding for researchers and scientists looking to utilize this compound in their work. Further experimental investigation is warranted to fully characterize its properties and explore its applications.

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